molecular formula C19H21F2N3O2S B384594 N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide CAS No. 612525-37-8

N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B384594
CAS No.: 612525-37-8
M. Wt: 393.5g/mol
InChI Key: RAKXVTFSUOTVGB-UHFFFAOYSA-N
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Description

“N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also has methoxy and difluoromethoxy substituents, which can influence its physical properties and reactivity .


Molecular Structure Analysis

The compound’s structure includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also has phenyl rings substituted with methoxy and difluoromethoxy groups . These groups can have significant effects on the compound’s chemical behavior.


Chemical Reactions Analysis

Piperazine rings can participate in various chemical reactions, often acting as a bidentate ligand to form complexes with metal ions . The methoxy and difluoromethoxy groups can also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxy and difluoromethoxy groups could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many piperazine derivatives exhibit biological activity, and the methoxy and difluoromethoxy groups could modify this activity .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of many piperazine derivatives, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2S/c1-25-17-9-5-3-7-15(17)23-10-12-24(13-11-23)19(27)22-14-6-2-4-8-16(14)26-18(20)21/h2-9,18H,10-13H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKXVTFSUOTVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=CC=C3OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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